2-Thiazoline, 2-butylthio-
CAS No.: 69390-14-3
Cat. No.: VC3786159
Molecular Formula: C7H13NS2
Molecular Weight: 175.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69390-14-3 |
|---|---|
| Molecular Formula | C7H13NS2 |
| Molecular Weight | 175.3 g/mol |
| IUPAC Name | 2-butylsulfanyl-4,5-dihydro-1,3-thiazole |
| Standard InChI | InChI=1S/C7H13NS2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3 |
| Standard InChI Key | ATSNNLQPZFXLMD-UHFFFAOYSA-N |
| SMILES | CCCCSC1=NCCS1 |
| Canonical SMILES | CCCCSC1=NCCS1 |
Introduction
Chemical Structure and Classification
2-Thiazoline, 2-butylthio- belongs to the heterocyclic family of thiazolines, which are five-membered rings containing both sulfur and nitrogen atoms. The basic structure consists of a 2-thiazoline scaffold with a butylthio substituent at the 2-position. This compound represents an important class of sulfur-nitrogen heterocycles with significant chemical versatility.
Structural Characteristics
The compound features a 4,5-dihydrothiazole (2-thiazoline) core structure with a butylthio group (-S-C₄H₉) attached at the 2-position. Structurally, it differs from compounds like 2-(sec-Butyl)-4,5-dihydrothiazole, where the butyl group is directly attached to the thiazoline ring rather than through a sulfur bridge . The molecular architecture can be conceptualized as follows:
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Core structure: 2-thiazoline (4,5-dihydrothiazole)
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Substituent: butylthio group at the 2-position
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Molecular formula: C₇H₁₃NS₂ (estimated)
Related Compounds
Several related compounds provide contextual understanding of 2-thiazoline, 2-butylthio-:
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Thiazolidine, 2-butyl- (C₇H₁₅NS, MW: 145.266), which contains a fully saturated five-membered ring
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2-(sec-Butyl)-4,5-dihydrothiazole (C₇H₁₃NS, MW: 143.25), which has a direct butyl attachment
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Thiazolidine-2-thione derivatives, which contain a C=S functional group instead of a butylthio substituent
Synthesis Methodologies
Based on synthetic routes for similar thiazoline compounds, several potential methods for synthesizing 2-thiazoline, 2-butylthio- can be proposed.
General Thiazoline Synthesis Approaches
Thiazolines are commonly synthesized through various pathways, with dehydrating reagents often playing crucial roles in the ring formation:
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From α,β-unsaturated methyl esters via Sharpless asymmetric dihydroxylation and O→N acyl migration
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Using dehydrating reagents such as:
Physical and Chemical Properties
Predicted Physical Properties
Based on related thiazoline compounds, the following properties can be estimated:
Biological Significance and Applications
Applications in Catalysis and Synthesis
Thiazoline compounds serve important functions in synthetic chemistry:
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As Ligands: Thiazolines have proven valuable as chiral ligands in asymmetric synthesis, including:
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Metal Complex Formation: Thiazoline derivatives can coordinate with metal ions to form complexes with valuable catalytic properties
Structure-Activity Relationships
Analysis of related compounds provides insights into potential structure-activity relationships:
Functional Group Significance
In related thiazolidine-2-thione derivatives, structure-activity relationship studies revealed that:
"The phenyl-sulfonamide group was indispensable for thiazolidine-2-thione derivatives to produce XO inhibitory activity. The enzyme inhibition kinetics analyses confirmed that compound 6k exerted a mixed-type XO inhibition."
This suggests that the presence and nature of sulfur-containing substituents significantly influence biological activity, which may extend to the butylthio group in our target compound.
Binding Interactions
Molecular docking studies of related compounds indicate possible binding modes:
"Compound 6k was accommodated in the active site through hydrogen bonds with primary amino acids, including Gly260, Glu263, Ile264 and Ser347... The 4-fluorophenyl-sulfonyl moiety interacted with the amino acid residue of the enzyme active pocket via 2 hydrogen bonds... the thiazolidinethione moiety formed two hydrogen bonds with the amino acid residue of Glu263 and Ser347 in the enzyme hydrophobic cavity."
The butylthio group in 2-thiazoline, 2-butylthio- might participate in similar hydrophobic interactions, contributing to potential biological activities.
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